molecular formula C15H16ClNO4 B1397936 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate CAS No. 1090903-80-2

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate

Cat. No.: B1397936
CAS No.: 1090903-80-2
M. Wt: 309.74 g/mol
InChI Key: GQACOPHKBUKDGE-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a chloro substituent on the indole ring, along with two carboxylate groups.

Preparation Methods

The synthesis of 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound would require the appropriate starting materials and reagents to introduce the tert-butyl, methyl, and chloro substituents at the desired positions on the indole ring.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylate groups.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include acids, bases, and specific solvents that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate depends on its specific application. In biological systems, indole derivatives often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The presence of the tert-butyl, methyl, and chloro substituents can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate can be compared with other indole derivatives, such as:

    1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-tert-Butyl 6-chloro-1H-indole-1,4-dicarboxylate: Lacks the methyl group, which can influence its chemical properties and interactions.

    4-methyl 6-chloro-1H-indole-1,4-dicarboxylate: Lacks the tert-butyl group, which can impact its solubility and stability.

The uniqueness of this compound lies in the specific combination of substituents, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 6-chloroindole-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-15(2,3)21-14(19)17-6-5-10-11(13(18)20-4)7-9(16)8-12(10)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQACOPHKBUKDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732199
Record name 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090903-80-2
Record name 1-tert-Butyl 4-methyl 6-chloro-1H-indole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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